Isopropyl n-butyl disulphide

CAS No.: 72437-53-7

Cat. No.: VC19372029

Molecular Formula: C7H16S2

Molecular Weight: 164.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72437-53-7 |

|---|---|

| Molecular Formula | C7H16S2 |

| Molecular Weight | 164.3 g/mol |

| IUPAC Name | 1-(propan-2-yldisulfanyl)butane |

| Standard InChI | InChI=1S/C7H16S2/c1-4-5-6-8-9-7(2)3/h7H,4-6H2,1-3H3 |

| Standard InChI Key | HODYAASMHKKQBS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCSSC(C)C |

Introduction

Chemical Identity and Structural Characteristics

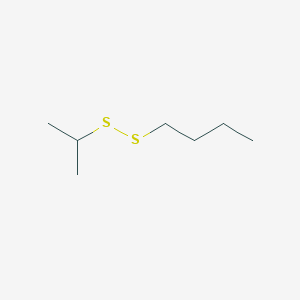

Isopropyl n-butyl disulphide, systematically named 1-(propan-2-yldisulfanyl)butane, belongs to the class of organic disulfides. Its IUPAC name reflects the presence of an isopropyl group () and an n-butyl group () connected via a disulfide () bridge . The compound’s SMILES notation, CCCCSSC(C)C, succinctly encodes its branched alkyl chain arrangement .

Molecular and Structural Data

Key molecular descriptors are summarized in Table 1.

Table 1. Molecular Properties of Isopropyl n-Butyl Disulphide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 164.3 g/mol | |

| IUPAC Name | 1-(propan-2-yldisulfanyl)butane | |

| SMILES | CCCCSSC(C)C | |

| InChIKey | HODYAASMHKKQBS-UHFFFAOYSA-N |

The compound’s 3D conformation, as modeled in PubChem, reveals a staggered spatial arrangement of the alkyl chains around the disulfide bond, minimizing steric hindrance . This structural flexibility may influence its reactivity and physical properties.

Future Research Directions

The following areas merit prioritization to fully elucidate this compound’s profile:

-

Synthetic Optimization: Development of high-yield, scalable synthesis routes.

-

Physicochemical Characterization: Empirical determination of melting/boiling points, solubility, and stability.

-

Biological Screening: Assessment of antimicrobial, antiparasitic, or anticancer activity in vitro.

-

Computational Modeling: Density functional theory (DFT) studies to predict reactivity and interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume